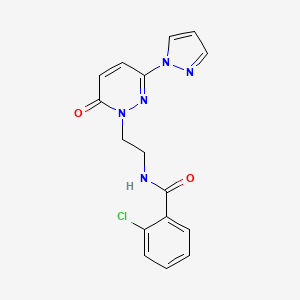

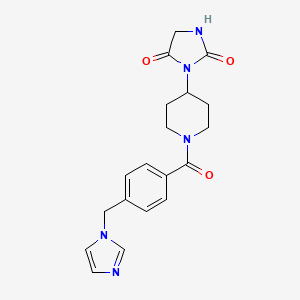

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

The molecular structure of “3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” involves a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has shown that derivatives of thiazolidine-2,4-diones exhibit significant antimicrobial activities. For instance, the synthesis of thiazolidine derivatives with various substitutions has demonstrated good to excellent antibacterial activity against gram-positive bacteria and notable antifungal activity, particularly compounds bearing pyridine or piperazine moieties. These findings suggest the potential of these compounds in developing new antimicrobial agents (Mohanty et al., 2015), (Alegaon & Alagawadi, 2011).

Anticancer Applications

The exploration into the anticancer potential of thiazolidine-2,4-dione derivatives has also yielded promising results. Studies focusing on the synthesis of N-substituted indole derivatives incorporating thiazolidine-2,4-dione have shown that these compounds possess activity against specific cancer cell lines, highlighting their potential as novel anticancer agents (Kumar & Sharma, 2022).

Synthesis of Nonionic Surfactants

In the context of synthetic applications, novel scaffolds incorporating thiadiazolyl piperidine and related structures have been developed from biologically active stearic acid, leading to the synthesis of nonionic surfactants. These surfactants have been evaluated for their physico-chemical, surface properties, and biodegradability, showcasing the versatility of thiazolidine derivatives in the field of material science (Abdelmajeid et al., 2017).

Hypoglycemic Activity

Another significant application area is the development of thiazolidine-2,4-dione derivatives as antidiabetic agents. Research has shown that these compounds can effectively reduce blood glucose levels, making them potential candidates for treating diabetes (Oguchi et al., 2000), (Kadium et al., 2022).

properties

IUPAC Name |

3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-2-3-10-12(23-17-16-10)13(21)18-6-4-9(5-7-18)19-11(20)8-15-14(19)22/h9H,2-8H2,1H3,(H,15,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELPRWDYQORRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)

![(Z)-ethyl 2-(6-((thiophene-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2602568.png)

![3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2602573.png)

![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2602581.png)

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)

![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)

![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)